Dihexadecyl phthalate

描述

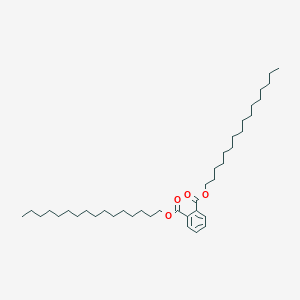

Dihexadecyl phthalate is a chemical compound with the molecular formula C40H70O4 and a molecular weight of 614.98 g/mol . It is a phthalate ester, which is a type of compound commonly used as plasticizers to increase the flexibility and durability of plastic materials. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Dihexadecyl phthalate can be synthesized through the esterification of phthalic anhydride with hexadecanol. The reaction typically involves heating phthalic anhydride with hexadecanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions: Dihexadecyl phthalate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form phthalic acid and hexadecanol.

Substitution: this compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

Hydrolysis: Water with acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalysts.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Phthalic acid and hexadecanol.

Hydrolysis: Phthalic acid and hexadecanol.

Substitution: Products vary based on the nucleophile used.

科学研究应用

Scientific Research Applications

DHP has numerous applications across different scientific fields:

- Polymer Science : DHP is primarily used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers, improving their mechanical properties and processing characteristics. Its incorporation can enhance flexibility, resilience, and thermal stability in various applications, including construction materials and consumer products .

- Nanotechnology : In the field of nanotechnology, DHP is utilized in the formulation of nanoparticles for drug delivery systems. Its biocompatibility makes it suitable for encapsulating therapeutic agents, allowing for targeted delivery in medical applications .

- Environmental Studies : DHP has been studied for its environmental impact, particularly in aquatic ecosystems where phthalates are prevalent pollutants. Research indicates that DHP can accumulate in aquatic organisms, raising concerns about its effects on wildlife and human health .

Industrial Applications

The industrial uses of dihexadecyl phthalate include:

- Lubricants : DHP serves as a lubricant in high-temperature machinery due to its thermal stability and low volatility. It is particularly useful in applications where conventional lubricants may fail .

- Coatings : DHP is incorporated into coatings to enhance their flexibility and adhesion properties. This application is relevant in automotive and aerospace industries where durable finishes are essential .

- Medical Devices : In the medical field, DHP is used in the manufacturing of flexible medical devices such as tubing and bags. Its properties help maintain device functionality under varying conditions .

Case Study 1: Biocompatibility in Drug Delivery Systems

A study demonstrated the use of DHP in formulating polymeric nanoparticles for cancer therapy. The nanoparticles showed improved drug encapsulation efficiency and sustained release profiles compared to other plasticizers. This application highlights DHP's potential for enhancing therapeutic efficacy while minimizing side effects.

Case Study 2: Environmental Impact Assessment

Research conducted on the prevalence of phthalates, including DHP, in river systems revealed significant bioaccumulation in fish species. The study emphasized the need for regulatory measures to limit phthalate emissions into waterways to protect aquatic life and human health .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Science | Plasticizer for PVC | Enhances flexibility and durability |

| Nanotechnology | Drug delivery systems | Biocompatible nanoparticles |

| Environmental Studies | Assessment of aquatic pollution | Understanding ecological impacts |

| Industrial Lubricants | High-temperature machinery | Improved performance at elevated temps |

| Medical Devices | Flexible tubing and bags | Maintains functionality under stress |

作用机制

Dihexadecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. In biological systems, this compound can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones . This can lead to various physiological effects, including reproductive toxicity and developmental abnormalities .

相似化合物的比较

Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar properties but higher toxicity.

Dibutyl phthalate (DBP): Another common plasticizer with a shorter alkyl chain and different physical properties.

Butyl benzyl phthalate (BBP): Used in similar applications but with different chemical properties and toxicity profiles.

Uniqueness: Dihexadecyl phthalate is unique due to its long alkyl chains, which provide greater stability and resistance to degradation compared to other phthalates. This makes it particularly useful in applications requiring long-term durability and stability .

生物活性

Dihexadecyl phthalate (DHP), a member of the phthalate family, is primarily used as a plasticizer and is noted for its potential biological activities. This article explores the biological activity of DHP, focusing on its antimicrobial properties, toxicological effects, and mechanisms of action, supported by relevant case studies and research findings.

- Chemical Name: this compound

- CAS Number: 13372-18-4

- Molecular Formula: CHO

- EC Number: 236-445-4

Table 1: Comparison of Antimicrobial Activities of Phthalates

| Compound | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| This compound | Not extensively studied | Hypothesized to inhibit antioxidant enzymes |

| Diethyl Phthalate | Potent | Inhibits SOD, increases ROS leading to cell death |

| Di-n-butyl Phthalate | Moderate | Acetylcholinesterase inhibition |

Toxicological Effects

The toxicological profile of DHP is not as well-documented as other phthalates; however, general findings on phthalates suggest potential risks. For instance, exposure to certain phthalates has been linked to reproductive toxicity and developmental issues in animal models. A systematic review indicated that exposure to di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP) disrupts testosterone-mediated development in male rats, which may have implications for human health .

Case Study: Neurodevelopmental Effects

A systematic review examined the neurodevelopmental impacts of various phthalates, including DEP. While DHP was not specifically included, the findings underscore the potential for similar compounds to affect neurodevelopment through hormonal disruption. The evidence suggests that in utero exposure to phthalates correlates with adverse developmental outcomes .

The biological activity of DHP can be understood through its interaction with cellular components:

- Oxidative Stress Induction: Similar to other phthalates, DHP may induce oxidative stress by inhibiting antioxidant enzymes.

- Hormonal Disruption: Phthalates have been shown to interfere with endocrine functions, particularly affecting testosterone levels during critical developmental windows.

- Cell Membrane Integrity: The accumulation of lipid peroxides due to oxidative stress can compromise cell membrane integrity, leading to cell death.

属性

IUPAC Name |

dihexadecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-43-39(41)37-33-29-30-34-38(37)40(42)44-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32,35-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXCGJKBBBBNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H70O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13372-18-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dihexadecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13372-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexadecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。